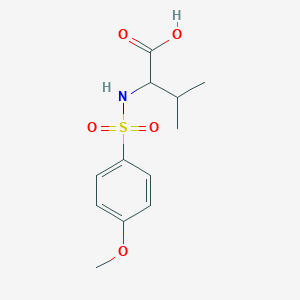
2-(4-甲氧基-苯磺酰氨基)-3-甲基-丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid” is a complex organic molecule. It contains a methoxy group (-OCH3), a benzenesulfonyl group (a benzene ring attached to a sulfonyl group -SO2-), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure and properties would depend on the arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylic acid groups could make the compound soluble in polar solvents .科学研究应用
催化和有机合成
与“2-(4-甲氧基-苯磺酰氨基)-3-甲基-丁酸”类似的化合物已用作化学反应中的催化剂。例如,磺化席夫碱铜(II)配合物已证明作为醇氧化中的选择性催化剂是有效的,展示了它们在促进各种有机转化中的潜力 (Hazra 等人,2015 年)。这意味着可以研究主题化合物以用于类似的催化应用。
聚合过程
与所述化合物在结构上相关的芳基磺酸膦催化剂已用于丙烯酸酯与乙烯的共聚,突出了它们在生产具有特定性质的聚合物中的作用 (Skupov 等人,2007 年)。此类催化剂促进了材料科学的进步,尤其是在新型聚合物材料的开发方面。
光动力疗法和癌症研究
已探索了含有苯磺酰胺衍生物的化合物的光物理和光化学性质,使其成为癌症治疗中光动力疗法的潜在候选者。一项研究重点介绍了用苯磺酰胺衍生物基团取代的新型锌酞菁的合成,表明适用于 II 型光动力疗法机制的高单线态氧量子产率 (Pişkin 等人,2020 年)。这表明“2-(4-甲氧基-苯磺酰氨基)-3-甲基-丁酸”可能在治疗剂的开发或专注于了解癌细胞动态的研究中找到应用。
环境和绿色化学
开发化学合成的环保方法是研究的关键领域。已通过绿色化学方法合成了芳香酸酯,包括衍生自苯磺酰氨基化合物的芳香酸酯,表明这些化合物在减少化学制造对环境的影响方面具有潜力 (Villa 等人,2005 年)。这突出了“2-(4-甲氧基-苯磺酰氨基)-3-甲基-丁酸”在促进可持续化学过程中的作用。
药物发现和开发
用于药学应用的新型化合物的设计和合成通常涉及苯磺酰氨基衍生物。已经探索了这些化合物的抗菌和抗肿瘤活性,作为开发新治疗剂的关键中间体 (Patel 和 Agravat,2009 年)。对“2-(4-甲氧基-苯磺酰氨基)-3-甲基-丁酸”的研究同样可能有助于识别新的候选药物或阐明与疾病相关的生物途径。
作用机制
Target of Action
The primary target of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .
Mode of Action
The compound interacts with its target, MMP-12, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from breaking down extracellular matrix components. This results in a decrease in tissue damage and inflammation associated with diseases such as Asthma and Lung cancer .
Biochemical Pathways
The inhibition of MMP-12 affects several biochemical pathways. Primarily, it impacts the degradation of extracellular matrix components, a key process in tissue remodeling and repair. By inhibiting MMP-12, the compound can reduce tissue damage and inflammation, thereby alleviating symptoms of diseases such as Asthma and Lung cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of tissue damage and inflammation. By inhibiting MMP-12, the compound prevents the degradation of extracellular matrix components, reducing tissue damage. This can alleviate symptoms of diseases such as Asthma and Lung cancer .
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMULOKFLYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
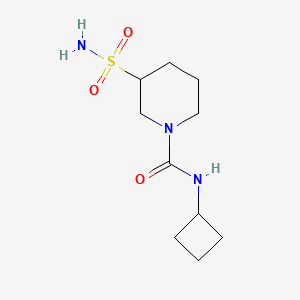

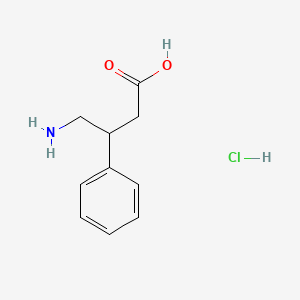
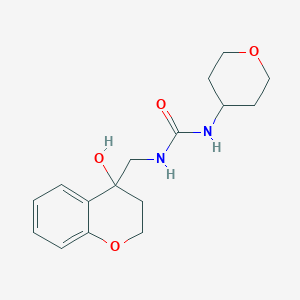
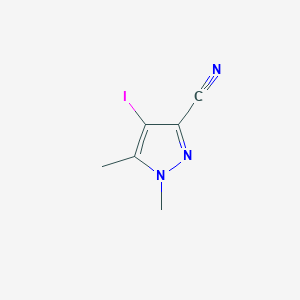
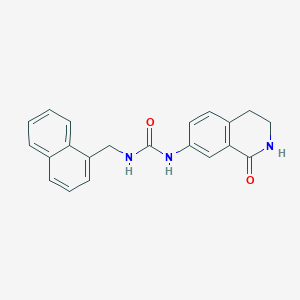
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)
![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
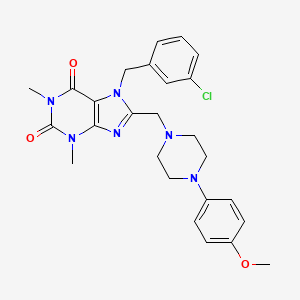
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)